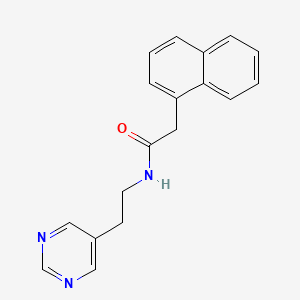
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, also known as NPY1R antagonist, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist works by blocking the action of neuropeptide Y (NPY) at the NPY1 receptor. NPY is a neurotransmitter that is involved in a variety of physiological processes, including appetite regulation, anxiety, and stress response. By blocking the NPY1 receptor, 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist reduces the activity of NPY and its effects on the body.
Biochemical and Physiological Effects:
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist has been found to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. It has also been found to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to have anti-inflammatory effects and to improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist is that it has been found to have a good safety profile in animal studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the synthesis of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist is complex and may be difficult to reproduce in large quantities.
Direcciones Futuras
There are several future directions for research on 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist. One area of interest is its potential use as a treatment for anxiety disorders, depression, and schizophrenia. Another area of interest is its potential use in the treatment of obesity and diabetes. Further research is also needed to determine the safety and efficacy of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist in humans, as well as to develop more efficient and scalable synthesis methods.
Métodos De Síntesis
The synthesis of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist involves the reaction between 2-naphthylamine and ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-(pyrimidin-5-yl)ethylamine to obtain the final product, 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it a potential treatment for anxiety disorders, depression, and schizophrenia. It has also been studied for its potential role in the treatment of obesity and diabetes.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(21-9-8-14-11-19-13-20-12-14)10-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,11-13H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFYWAGFOETCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
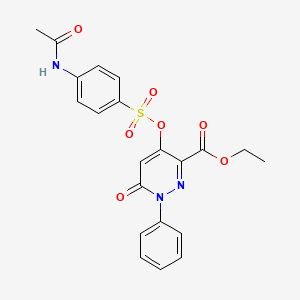
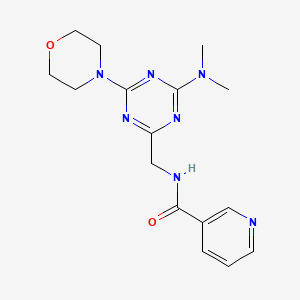
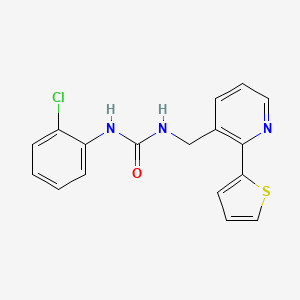
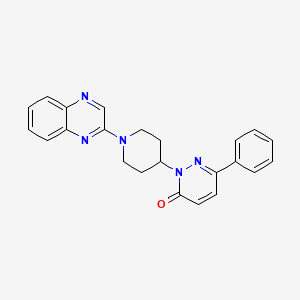
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
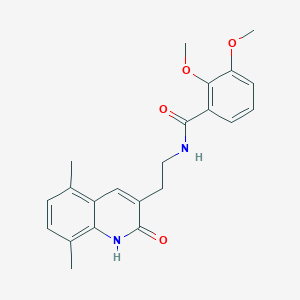

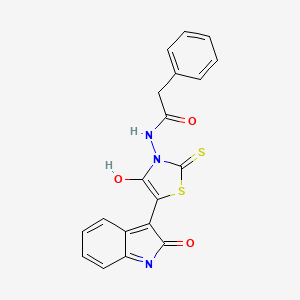
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)
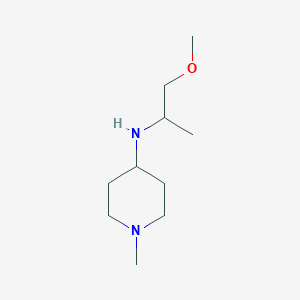
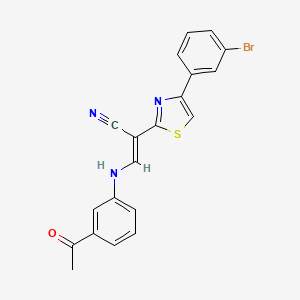
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)